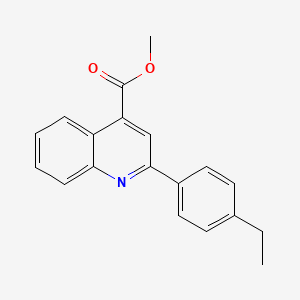

Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions . Another method involves the Pfitzinger reaction, where isatins react with enaminones in the presence of a base like potassium hydroxide to form quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, reduced quinoline derivatives, and halogenated quinoline derivatives .

Scientific Research Applications

Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-ethylphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication of cancer cells. It also interacts with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-phenylquinoline-4-carboxylate

- Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

- Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Uniqueness

Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to other similar quinoline derivatives .

Biological Activity

Methyl 2-(4-ethylphenyl)quinoline-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant studies and data tables.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethylphenylamine with appropriate quinoline derivatives, followed by esterification. The structure can be confirmed through various spectroscopic methods, including NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6h | A2780 | 2.71 | EGFR inhibition, apoptosis induction |

| 6d | A2780/RCIS | >10 | MRP2 inhibition |

| This compound | Various | TBD | TBD |

In a study focusing on quinoline analogs, compounds structurally related to this compound showed varying degrees of cytotoxicity against A2780 and A2780/RCIS cell lines, indicating that structural modifications can significantly impact biological activity .

Antioxidant Activity

The antioxidant properties of quinoline derivatives have been evaluated using assays like DPPH. Research indicates that modifications on the quinoline core can enhance radical scavenging capabilities. For instance, derivatives with a carboxylic group exhibited improved antioxidant activity compared to their parent compounds:

| Compound | DPPH Inhibition (%) at 5 mg/L |

|---|---|

| 2-Methylquinoline-4-carboxylic Acid | 30.25% |

| 2-(4-Methylphenyl)quinoline-4-carboxylic Acid | 40.43% |

These findings suggest that the presence of specific substituents can enhance the radical scavenging ability of quinoline derivatives .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown promising antimicrobial effects against various pathogens:

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| Compound X | E. coli | 0.23 |

| Compound Y | S. aureus | 0.47 |

The structure-activity relationship (SAR) studies indicate that modifications in the aryl groups significantly influence antimicrobial potency .

The biological mechanisms underlying the activity of this compound are still under investigation. However, several proposed mechanisms include:

- Inhibition of Key Kinases : Similar compounds have been shown to inhibit kinases such as EGFR and CLK, leading to reduced cell proliferation and increased apoptosis.

- Radical Scavenging : The antioxidant capacity may stem from the ability to donate electrons or hydrogen atoms to free radicals.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, contributing to their anticancer efficacy.

Case Studies

- Cytotoxicity Evaluation : A study evaluated various quinoline derivatives for their cytotoxic effects on cancer cells, revealing that structural variations significantly impacted their efficacy.

- Antioxidant Assessment : Another research focused on the antioxidant potential of quinoline derivatives showed enhanced activities correlated with specific functional groups.

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

methyl 2-(4-ethylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3 |

InChI Key |

XHZYCRCWVSOPLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.